4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a methoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazole ring, known for its diverse biological activities, adds to the compound’s potential utility.
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with various enzymes or receptors within the cell .
Biochemical Pathways
Benzamides are known to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
Like other benzamides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, particularly at the para position relative to the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 4-amino-5-chloro-N-{(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl}-2-methoxybenzamide
- 4-(2-chloro-ethyl)-benzamide
Uniqueness
4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the presence of both a thiazole ring and a methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-14(5-9-17)19-22-16(12-25-19)10-11-21-18(23)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDSYFRVKZJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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